AH 23848 is a chemical compound primarily recognized as a dual antagonist of thromboxane and prostaglandin E4 receptors. It has been studied for its effects on various physiological processes, particularly in the context of platelet aggregation and inflammation. The compound's unique properties make it significant in pharmacological research, especially concerning cardiovascular diseases and reproductive health.
AH 23848, also known as its calcium salt form (CAS 81496-19-7), was initially identified for its ability to inhibit thromboxane A2-induced platelet aggregation. Its classification falls under the category of receptor antagonists, specifically targeting thromboxane and prostaglandin E4 receptors. This dual action positions AH 23848 as a valuable tool in understanding receptor-mediated biological responses .
The synthesis of AH 23848 involves several key steps, typically starting from commercially available precursors. The process includes:
These methods ensure that the synthesized compound meets the required specifications for biological testing .
AH 23848's molecular structure features a complex arrangement that facilitates its interaction with target receptors. Key structural characteristics include:
The specific three-dimensional conformation allows for selective binding to thromboxane and prostaglandin E4 receptors, contributing to its pharmacological efficacy .
AH 23848 participates in various chemical reactions primarily related to its role as a receptor antagonist. Notable reactions include:
These reactions are critical for understanding how AH 23848 can be utilized in therapeutic contexts.
The mechanism of action for AH 23848 involves:
Data from studies indicate that AH 23848 effectively reduces inflammatory markers in vitro, supporting its potential use in treating conditions characterized by excessive platelet activation or inflammation .
AH 23848 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and formulation into therapeutic agents .
AH 23848 has several applications in scientific research:
AH 23848 (calcium salt) is a synthetic organic compound classified pharmacologically as a dual antagonist of prostanoid receptors, specifically targeting thromboxane (TP) and prostaglandin E2 receptor subtype 4 (EP4). It belongs to the category of small molecule inhibitors with the molecular formula C29H34NO5·1/2Ca and a molecular weight of 496.6 g/mol [1] [4]. The compound is designated as a calcium salt hydrate (hemicalcium salt) and is identified by CAS number 81496-19-7 [8]. Pharmacologically, AH 23848 disrupts prostanoid signaling pathways by competitively blocking agonist binding at both TP and EP4 receptors, positioning it as a bispecific research tool for studying inflammatory, cardiovascular, and oncological pathways [1] [6]. Its IUPAC name is (4Z)-7-[(1R,2R,5S)-5-([1,1'-biphenyl]-4-ylmethoxy)-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid, hemicalcium salt [4].
AH 23848 was developed in the 1980s by GlaxoSmithKline as part of efforts to create thromboxane receptor blockers [2]. Initial studies focused on its antiplatelet properties, with Brittain et al. (1985) demonstrating its ability to inhibit thromboxane A2 (TXA2)-induced platelet aggregation (IC50 = 0.26 μM) and antagonize U-46619-induced contractions in human bronchial smooth muscle (pA2 = 8.3) [1]. The 1990s revealed its unexpected EP4 antagonism when Coleman et al. (1994) documented its blockade of PGE2-mediated relaxation in piglet saphenous vein [1] [9]. This dual-receptor profile spurred investigation into broader applications, including cancer metastasis, culminating in Ma et al. (2006) reporting its efficacy in inhibiting breast cancer metastasis in murine models [1]. The compound remains a research standard for studying TP/EP4 crosstalk despite not advancing to clinical development [3] [9].
The AH 23848 molecule features a cyclopentyl core with three chiral centers (1R, 2R, 5S configuration), a biphenylmethoxy group at C5, a morpholine moiety at C2, and a heptenoic acid chain with a Z-configured double bond at C4 [4] [10]. The calcium salt formulation (hemicalcium salt) enhances aqueous stability without altering receptor specificity [6]. Key structural elements include:
Table 1: Structural and Physicochemical Properties of AH 23848
Property | Value |
---|---|
Molecular Formula | C29H34NO5·1/2Ca |
Molecular Weight | 496.62 g/mol |
XLogP | 4.21 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 11 |
Topological Polar Surface Area | 76.1 Ų |
Canonical SMILES | O=C([O-])CC/C=C\CC[C@@H]1C@@HC(C[C@@H]1OCC3=CC=C(C4=CC=CC=C4)C=C3)=O.[1/2 Ca²⁺] |
InChIKey | JDEBIDDIERGZQY-XVFRBOAOSA-L |
No significant commercial derivatives exist, though structural analogs like L-161,982 (EP4-selective) and GR32191 (TP-selective) emerged from SAR studies exploring its pharmacophore [9]. The compound appears as a white to beige crystalline solid, soluble in DMSO (~5 mg/mL) but insoluble in water [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7